molecular formula C19H39NO3 B12666349 N-(3-(Isotridecyloxy)propyl)-beta-alanine CAS No. 97416-88-1

N-(3-(Isotridecyloxy)propyl)-beta-alanine

Cat. No.: B12666349
CAS No.: 97416-88-1
M. Wt: 329.5 g/mol
InChI Key: PYPVEPQAMZXSPN-UHFFFAOYSA-N
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Description

N-(3-(Isotridecyloxy)propyl)-beta-alanine is a specialized compound with a unique structure that combines an isotridecyloxy group with a beta-alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Isotridecyloxy)propyl)-beta-alanine typically involves the reaction of beta-alanine with an appropriate isotridecyloxypropylating agent. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Isotridecyloxy)propyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The isotridecyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups.

Scientific Research Applications

N-(3-(Isotridecyloxy)propyl)-beta-alanine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(Isotridecyloxy)propyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The isotridecyloxy group may enhance the compound’s ability to penetrate cell membranes, while the beta-alanine backbone can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Dimethylamino)propyl)-beta-alanine: Similar structure but with a dimethylamino group instead of an isotridecyloxy group.

    N-(3-(Triethoxysilyl)propyl)-beta-alanine: Contains a triethoxysilyl group, used in different applications.

    N-(3-(Carboxypropyl)-beta-alanine: Features a carboxypropyl group, with distinct chemical properties.

Uniqueness

N-(3-(Isotridecyloxy)propyl)-beta-alanine is unique due to its isotridecyloxy group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

97416-88-1

Molecular Formula

C19H39NO3

Molecular Weight

329.5 g/mol

IUPAC Name

3-[3-(11-methyldodecoxy)propylamino]propanoic acid

InChI

InChI=1S/C19H39NO3/c1-18(2)12-9-7-5-3-4-6-8-10-16-23-17-11-14-20-15-13-19(21)22/h18,20H,3-17H2,1-2H3,(H,21,22)

InChI Key

PYPVEPQAMZXSPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOCCCNCCC(=O)O

Origin of Product

United States

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